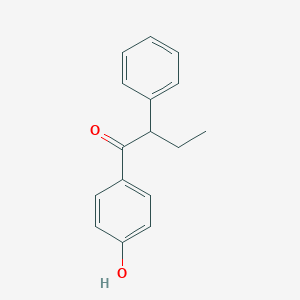
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Cat. No. B129655
M. Wt: 240.3 g/mol
InChI Key: YOUWVLSTAZVPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05047431
Procedure details


25.4 G. (0.10 mole) 1-(4'-methoxyphenyl)-2-phenyl-n-butan-1-one and 34.5 g. (0.30 mole) pyridine hydrochloride are melted and refluxed at 220° C. for one hour while being agitated. The melt while still liquid is poured into ice water and the precipitate dissolved in 400 ml. ether. After washing the etheric solution with water, it is shaken out with 1 N sodium hydroxide solution. The aqueous alkaline solution is acidified with 5 N hydrochlc.ric acid and extracted with 500 ml. ether. The organic phase is washed with water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product is crystallized from dilute ethanol. Obtained are colorless crystals having a melting point of 131° C.; Rf 0.45 [toluene/ethyl acetate (9/1)]; yield: 16.3 g. (68%).


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH3:12])=[CH:5][CH:4]=1.Cl.N1C=CC=CC=1.CCOCC>C1(C)C=CC=CC=1.C(OCC)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:19])[CH:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:11][CH3:12])=[CH:7][CH:8]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
toluene ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while being agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the precipitate dissolved in 400 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the etheric solution with water, it
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is shaken out with 1 N sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 500 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is crystallized from dilute ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(CC)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
